2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole typically involves the reaction of 2-aminothiazole with appropriate diazepane derivatives under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The compound’s fluorine atom and thiazole ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole include other thiazole derivatives, such as:
These compounds share the thiazole ring but differ in their substituents, leading to variations in their biological activities and applications. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and stability.
Eigenschaften
Molekularformel |
C12H14FN3S |
---|---|
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
2-(1,4-diazepan-1-yl)-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C12H14FN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 |
InChI-Schlüssel |
VMGYNBKEKHGKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.